5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

説明

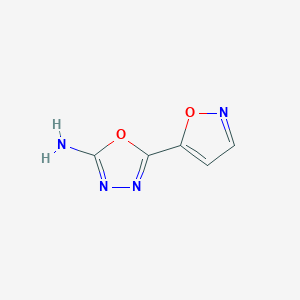

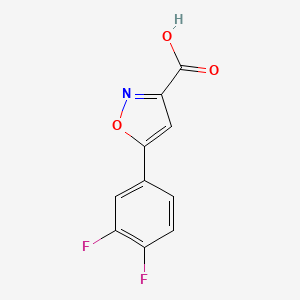

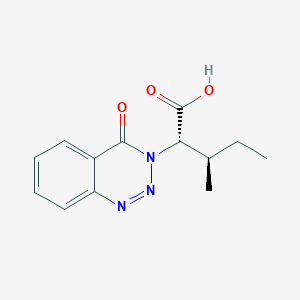

The compound “5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester” is likely to be an organic compound consisting of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid ester group. The “4-tert-Butylphenyl” part suggests the presence of a phenyl ring with a tert-butyl group at the 4th position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The tert-butylphenyl group could be introduced through a Friedel-Crafts alkylation . The ester group could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the ester group. The tert-butyl group on the phenyl ring would likely cause some steric hindrance .Chemical Reactions Analysis

As an organic compound, “this compound” could undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with pyrazole rings have been found to exhibit a wide range of properties, including fluorescence and liquid crystalline behavior .科学的研究の応用

Chemistry and Synthesis of Heterocyclic Compounds

The chemistry of heterocyclic compounds, such as 5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester, highlights its significance as a building block for the synthesis of various heterocyclic structures. These compounds serve as essential precursors in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocyclic compounds. The unique reactivity of these compounds facilitates mild reaction conditions, enabling the generation of versatile cynomethylene dyes from a range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. This versatile application underscores the compound's importance in the field of organic synthesis and dye manufacturing (Gomaa & Ali, 2020).

Development of Anticancer Agents

In the realm of medicinal chemistry, derivatives of this compound, particularly pyrazole carboxylic acid derivatives, have been identified as significant scaffolds due to their broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis and biologic applications of these derivatives have been extensively studied, providing a comprehensive guide for researchers in medicinal chemistry aiming to develop novel therapeutic agents (Cetin, 2020).

Biotechnological and Pharmaceutical Applications

The exploration of carboxylic ester hydrolases from bacteria, which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, reveals the application potential of this compound in biotechnological and pharmaceutical fields. These enzymes, with their diverse catalytic machinery and substrate specificity, are vital for various industrial applications, including drug synthesis, where they may facilitate the production of ester-based drugs and intermediates (Oh, Kim, & Kim, 2019).

Role in Green Chemistry and Sustainable Development

The synthesis and applications of esters, such as fatty acid esters of 3-monochloropropanediol, underscore the role of this compound in advancing green chemistry practices. These esters, found in various food categories, highlight the importance of developing sustainable and environmentally friendly chemical processes. The study and mitigation of these esters' potential toxicities also contribute to safer food and drug production practices (Gao, Li, Huang, & Yu, 2019).

作用機序

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in materials science, its properties would likely depend on the electronic structure of the pyrazole and phenyl rings .

Safety and Hazards

特性

IUPAC Name |

methyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)11-7-5-10(6-8-11)12-9-13(17-16-12)14(18)19-4/h5-9H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPNRYADSCFYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387673.png)

![N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1387683.png)

![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)

![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)